(3E)-5-Aminopent-3-enoic acid

Catalog No.
S15824390
CAS No.
M.F
C5H9NO2
M. Wt
115.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3E)-5-Aminopent-3-enoic acid

Product Name

(3E)-5-Aminopent-3-enoic acid

IUPAC Name

(E)-5-aminopent-3-enoic acid

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

InChI

InChI=1S/C5H9NO2/c6-4-2-1-3-5(7)8/h1-2H,3-4,6H2,(H,7,8)/b2-1+

InChI Key

IACMVGAGEKETDA-OWOJBTEDSA-N

Canonical SMILES

C(C=CCN)C(=O)O

Isomeric SMILES

C(/C=C/CN)C(=O)O

(3E)-5-Aminopent-3-enoic acid, also known as 5-aminopent-3-enoic acid, is an organic compound with the molecular formula C5H9NO2C_5H_9NO_2 and a molecular weight of approximately 115.13 g/mol. This compound features a pentenoic acid structure with an amino group at the fifth carbon position. It is characterized by its double bond located between the third and fourth carbon atoms, which contributes to its reactivity and potential biological activity. The compound exists in two geometric isomers, with the (E) configuration being the most studied due to its unique properties and applications in various fields, including medicinal chemistry and biochemistry .

Typical of amino acids and unsaturated carboxylic acids. Key reactions include:

  • Esterification: Reacting with alcohols to form esters, which can be useful for synthesizing derivatives.
  • Amidation: The amino group can react with carboxylic acids to form amides, expanding its utility in peptide synthesis.
  • Hydrogenation: The double bond in (3E)-5-aminopent-3-enoic acid can undergo hydrogenation to yield saturated derivatives, which may exhibit different biological activities .

Research indicates that (3E)-5-aminopent-3-enoic acid exhibits significant biological activities. It has been studied for its potential role as a precursor in the synthesis of bioactive peptides and as an intermediate in various metabolic pathways. Its structural similarity to naturally occurring amino acids suggests that it may participate in protein synthesis or act as a signaling molecule within biological systems. Moreover, studies have shown that derivatives of this compound can exhibit antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration .

The synthesis of (3E)-5-aminopent-3-enoic acid can be achieved through several methods:

  • Microwave-Assisted Synthesis: This method involves using microwave irradiation to enhance reaction efficiency. For instance, trans-β-hydromuconic acid can be reacted with sodium azide in a solvent mixture under controlled conditions to yield (3E)-5-aminopent-3-enoic acid with high yields .
  • Conventional Organic Synthesis: Traditional methods include the use of various reagents and solvents under reflux conditions to facilitate the formation of the double bond and amino group.
  • Biological Synthesis: Enzymatic pathways may also contribute to the natural production of this compound in certain organisms, although these methods are less commonly utilized for laboratory synthesis .

(3E)-5-Aminopent-3-enoic acid has diverse applications across several fields:

  • Pharmaceuticals: It serves as a building block for synthesizing peptides and other bioactive compounds.
  • Biotechnology: Used in studies related to enzyme activity and metabolic pathways.
  • Agriculture: Potential applications in developing agrochemicals due to its biological activity against pests or pathogens .

Interaction studies of (3E)-5-aminopent-3-enoic acid focus on its behavior in biological systems, particularly how it interacts with enzymes and receptors. These studies are crucial for understanding its mechanism of action when used as a pharmaceutical agent or a biochemical probe. For example, research has indicated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .

Several compounds share structural similarities with (3E)-5-aminopent-3-enoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Pentenoic AcidC5H8O2C_5H_8O_2Unsaturated fatty acid; used in flavoring agents.
4-Pentenoic AcidC5H8O2C_5H_8O_2Contains a double bond further along the chain; less biologically active than 5-amino variants.
5-Aminovaleric AcidC5H11NO2C_5H_{11}NO_2Similar amino structure; involved in neurotransmitter activity.
(Z)-5-Aminopent-3-enoic AcidC5H9NO2C_5H_9NO_2Geometric isomer differing at the double bond; may exhibit different biological properties.

Uniqueness of (3E)-5-Aminopent-3-enoic Acid

The uniqueness of (3E)-5-aminopent-3-enoic acid lies primarily in its specific geometric configuration and functional groups that enable it to participate effectively in bio

XLogP3

-3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

115.063328530 g/mol

Monoisotopic Mass

115.063328530 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-15-2024

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